2-Bromo-5-ethoxypyridin-3-amine
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Overview
Description
2-Bromo-5-ethoxypyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. It features a pyridine ring with a bromine atom and an ethoxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxypyridin-3-amine typically involves the bromination of 5-ethoxypyridin-3-amine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxypyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different functional groups attached.
Scientific Research Applications
2-Bromo-5-ethoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxypyridin-3-amine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form new compounds. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyridin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-methoxypyridin-3-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Bromo-5-ethoxypyridin-3-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where the ethoxy group plays a crucial role.
Properties
IUPAC Name |
2-bromo-5-ethoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWFTLJPPPHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650006 |
Source
|
Record name | 2-Bromo-5-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663193-84-8 |
Source
|
Record name | 2-Bromo-5-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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